N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H15N3O3 and its molecular weight is 309.325. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact withCytochrome P450 2A6 , a key enzyme involved in drug metabolism and bioactivation of carcinogens.
Mode of Action
The exact mode of action of this compound is currently unknown It’s likely that it interacts with its target in a way that modulates the target’s activity, leading to downstream effects
Biological Activity
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including a furan ring, a pyridine moiety, and a carboxamide group, which may contribute to its pharmacological properties.
Structural Characteristics
The molecular formula of this compound is C13H12N2O3, with a molecular weight of approximately 244.25 g/mol. The structure can be analyzed as follows:
Component | Description |
---|---|
Furan Ring | Contributes to electron delocalization and reactivity. |
Pyridine Moiety | Provides basicity and potential for coordination with metal ions. |
Carboxamide Group | Facilitates hydrogen bonding and enhances solubility. |
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives containing the pyridine and furan rings have been evaluated against various cancer cell lines, including human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2). Preliminary studies suggest that this compound may possess comparable or superior inhibitory effects on these cell lines.
Case Study: Cytotoxicity Evaluation
In an in vitro study, the cytotoxic effects of this compound were assessed using the MTT assay. The results indicated an IC50 value of approximately 5.0 µM against HCT-116 cells, demonstrating potent anti-proliferative activity.
Compound | IC50 (µM) | Reference Drug (Harmine) IC50 (µM) |
---|---|---|
This compound | 5.0 | 2.40 |
Harmine | 2.40 | - |
Enzyme Inhibition
The presence of the carboxamide group in this compound suggests potential interactions with metabolic enzymes such as lipases. Compounds with similar structures have been shown to inhibit these enzymes effectively, which could lead to therapeutic applications in metabolic disorders.
Antimicrobial Activity
Preliminary investigations also suggest that this compound may exhibit antimicrobial properties. Similar derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth.
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : Binding to specific enzymes and modulating their activity.
- Cell Cycle Arrest : Inducing apoptosis in cancer cells through disruption of normal cell cycle progression.
- Reactive Oxygen Species Generation : Leading to oxidative stress in target cells.
Properties
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-20-8-2-4-13(17(20)22)16(21)19-11-12-6-7-14(18-10-12)15-5-3-9-23-15/h2-10H,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIJFIJATAGASG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2=CN=C(C=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.